molecular formula C20H21FN6O4S2 B11307818 2-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide

2-({[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B11307818
M. Wt: 492.6 g/mol
InChI Key: HMLVZAOVBWEWIV-UHFFFAOYSA-N
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Description

2-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and a benzamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone. The sulfonamide group is introduced via a sulfonation reaction, where the triazole intermediate reacts with a sulfonyl chloride derivative. Finally, the benzamide moiety is attached through an amidation reaction, using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **Dichloro

Properties

Molecular Formula

C20H21FN6O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-[[2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H21FN6O4S2/c1-26-17(11-27(33(2,30)31)14-9-7-13(21)8-10-14)24-25-20(26)32-12-18(28)23-16-6-4-3-5-15(16)19(22)29/h3-10H,11-12H2,1-2H3,(H2,22,29)(H,23,28)

InChI Key

HMLVZAOVBWEWIV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)N)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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